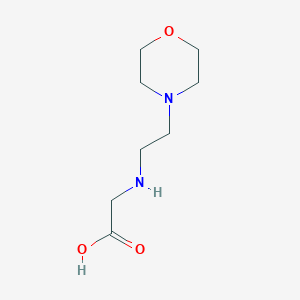

(2-Morpholinoethyl)glycine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H16N2O3 |

|---|---|

Molecular Weight |

188.22 g/mol |

IUPAC Name |

2-(2-morpholin-4-ylethylamino)acetic acid |

InChI |

InChI=1S/C8H16N2O3/c11-8(12)7-9-1-2-10-3-5-13-6-4-10/h9H,1-7H2,(H,11,12) |

InChI Key |

OXUYRKQXXRBONI-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCNCC(=O)O |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 2 Morpholinoethyl Glycine and Its Incorporation

Synthesis of (2-Morpholinoethyl)glycine Monomer

The generation of the this compound residue, designated as 'Naem', is most efficiently achieved using the sub-monomer solid-phase synthesis approach developed for peptoids. researchgate.netresearchgate.net This method circumvents the need to prepare and purify the N-substituted amino acid monomer beforehand, which can be a challenging process. Instead, the monomer is constructed stepwise on the solid-phase resin.

The foundational strategy for synthesizing N-substituted glycine (B1666218) oligomers (peptoids), including those containing this compound, is the submonomer method pioneered by Zuckermann et al. nih.gov This process involves a two-step cycle for each monomer addition.

Step 1: Acylation The synthesis begins with an amino-functionalized solid-phase support (e.g., Rink amide resin). The first step is the acylation of the terminal amine on the resin with a haloacetic acid, typically bromoacetic acid. A carbodiimide (B86325) activating agent, such as N,N'-diisopropylcarbodiimide (DIC), is used to facilitate this amide bond formation.

Step 2: Nucleophilic Displacement The second step involves the nucleophilic substitution of the bromine atom by a primary amine. For the synthesis of a this compound residue, the precursor amine is 4-(2-aminoethyl)morpholine (B49859). This amine displaces the bromide on the α-carbon, forming the desired N-substituted glycine residue directly on the solid support.

This two-step cycle is repeated to build the desired oligomer sequence. The key precursors for generating a this compound unit are therefore:

Bromoacetic acid: The backbone component.

4-(2-aminoethyl)morpholine: The side-chain precursor that defines the residue as this compound.

Activating agents (e.g., DIC): To facilitate the acylation step.

Solid-phase resin: The support on which the synthesis occurs.

The general reaction pathway on the solid support is illustrated below:

Resin-NH₂ + Br-CH₂-COOH --(DIC)--> Resin-NH-CO-CH₂-Br Resin-NH-CO-CH₂-Br + H₂N-CH₂-CH₂-Morpholine --> Resin-NH-CO-CH₂-N(H)-CH₂-CH₂-Morpholine

Optimizing the synthesis of peptoid oligomers, including those with this compound units, focuses on ensuring the efficiency of the two core steps: acylation and displacement. High yields and purity are critical, particularly for longer sequences.

Acylation Step Optimization: The acylation with bromoacetic acid is generally efficient. Optimization typically involves ensuring a sufficient excess of the bromoacetic acid and the coupling reagent (like DIC) to drive the reaction to completion. Monitoring the reaction using a qualitative test, such as the Kaiser test for primary amines or the chloranil (B122849) test for secondary amines, can confirm the complete acylation of the terminal amine before proceeding.

Displacement Step Optimization: The nucleophilic displacement step is often the more challenging of the two. The reactivity of the primary amine submonomer is crucial. While 4-(2-aminoethyl)morpholine is a reasonably reactive aliphatic amine, factors like solvent and concentration can significantly impact the reaction rate and completeness.

Solvent: N,N-Dimethylformamide (DMF) is a common solvent for this step, but dimethyl sulfoxide (B87167) (DMSO) can also be used to enhance solubility and reaction rates.

Concentration: A high concentration of the amine submonomer is used to favor the bimolecular substitution reaction and drive it to completion, typically within a few hours at room temperature. nih.gov

Additives: For less reactive amines, such as anilines, additives like halophilic silver salts have been shown to accelerate the displacement reaction significantly. nih.gov While not always necessary for reactive amines like 4-(2-aminoethyl)morpholine, this strategy highlights an available tool for difficult couplings.

The table below summarizes key parameters for optimizing the submonomer synthesis.

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Acylation Reagent | Bromoacetic Acid | Provides the glycine backbone. | nih.gov |

| Activating Agent | N,N'-diisopropylcarbodiimide (DIC) | Facilitates amide bond formation in the acylation step. | nih.gov |

| Side-Chain Precursor | 4-(2-aminoethyl)morpholine | Introduces the (2-Morpholinoethyl) side chain. | researchgate.net |

| Solvent | N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Solubilizes reagents and facilitates reaction. | nih.gov |

| Reaction Monitoring | Kaiser Test / Chloranil Test | Confirms reaction completion at each step to ensure high purity. |

Solid-Phase Synthesis (SPS) Integration

The modular nature of the submonomer synthesis method makes this compound an ideal candidate for integration into various solid-phase synthesis (SPS) protocols to create complex oligomers. nih.gov

Peptoids, or oligo-N-substituted glycines (NSGs), are a major class of peptide mimics. nih.gov Their synthesis via SPS using the submonomer method is economical and allows for a vast diversity of side chains to be incorporated simply by varying the primary amine used in the displacement step. nih.govnih.gov

The synthesis of a peptoid containing one or more this compound (Naem) residues follows the two-step cycle described in section 2.1.1. The ability to easily alternate between different amine submonomers in each cycle allows for the creation of sequence-specific peptoid oligomers with precisely placed Naem residues. researchgate.net This modularity is a key advantage of peptoid synthesis, enabling fine-tuning of the oligomer's properties. nih.govspringernature.com

Peptide-peptoid hybrids, sometimes called peptomers, combine the structural features of both peptides and peptoids in a single molecule. nih.gov These hybrids are synthesized to leverage the biological activity of peptides with the enhanced proteolytic stability and cell permeability often associated with peptoids. nih.gov this compound is a residue that has been successfully incorporated into such hybrid structures. researchgate.netresearchgate.net

Two primary strategies exist for creating these hybrids:

Combined Fmoc-SPPS and Peptoid Synthesis: This is the most common approach. Standard Fmoc-based solid-phase peptide synthesis (SPPS) is used to add amino acid residues, and the peptoid submonomer cycle is used to add N-substituted glycine residues. At the desired point in the sequence, instead of adding an Fmoc-protected amino acid, the resin is subjected to the two-step acylation-displacement cycle to incorporate a residue like this compound. The synthesis can then revert to standard SPPS for subsequent amino acid additions.

Ugi Multicomponent Reaction: An alternative approach involves the Ugi four-component reaction (Ugi-4CR) on a solid support. rsc.org This reaction can combine an amine, a carboxylic acid, an isocyanide, and an aldehyde to form a complex α-acylamino amide structure. By using a peptide as one of the components, a peptoid-like moiety can be appended. For instance, a peptide on a resin can be modified using an aldehyde, an isocyanide (like 2-morpholinoethyl isocyanide), and a carboxylic acid to generate a peptide-peptoid hybrid. rsc.orgreading.ac.uk This method allows for the creation of highly functional and sterically demanding peptoid units within a peptide sequence. rsc.org

The repetitive and standardized nature of solid-phase synthesis makes it highly amenable to automation. Automated peptide synthesizers are widely used and can be readily adapted for the synthesis of peptoids and peptide-peptoid hybrids containing this compound. beilstein-journals.org

Automated synthesizers perform the repeated cycles of deprotection (for SPPS), reagent addition, mixing, and washing, which significantly increases throughput and reproducibility. beilstein-journals.orgrsc.org For peptoid synthesis, the instrument is programmed to perform the two-step submonomer cycle:

Delivery of bromoacetic acid and DIC for the acylation step.

Washing.

Delivery of the primary amine submonomer (e.g., 4-(2-aminoethyl)morpholine) for the displacement step.

Washing.

For peptide-peptoid hybrids, the synthesizer's protocol can be programmed to switch between standard Fmoc-SPPS cycles and peptoid submonomer cycles at specific points in the sequence. semanticscholar.org This automated approach enables the efficient production of libraries of related compounds for screening purposes and ensures high fidelity in the synthesis of long and complex sequences. beilstein-journals.org

The table below outlines a comparison of the synthesis methodologies.

| Methodology | Description | Key Features | Reference |

|---|---|---|---|

| Peptoid SPS (Submonomer) | A two-step cycle of acylation (bromoacetic acid) and nucleophilic displacement (primary amine) on a solid support. | Monomer synthesized in situ; high diversity possible; amenable to automation. | nih.govnih.gov |

| Peptide-Peptoid Hybrid SPS | Combines standard Fmoc-SPPS cycles for amino acids with submonomer cycles for peptoid residues. | Creates chimeric molecules with properties of both peptides and peptoids. | researchgate.netnih.gov |

| Ugi Multicomponent Reaction | A one-pot reaction of four components to create complex peptide-peptoid structures. | Generates highly functional and sterically demanding units; convergent synthesis. | rsc.org |

| Automated Synthesis | Use of robotic systems to perform the repetitive steps of solid-phase synthesis. | Increases throughput, reproducibility, and efficiency; enables library synthesis. | beilstein-journals.orgrsc.org |

Combinatorial Chemistry Approaches

Combinatorial chemistry provides a powerful platform for the rapid synthesis of a large number of structurally related compounds, known as libraries. The incorporation of this compound, a peptoid monomer, into these libraries introduces structural diversity and can enhance the pharmacological properties of the resulting peptidomimetics.

A notable example of incorporating this compound into a peptide library is the design and synthesis of peptomeric analogues of the sunflower trypsin inhibitor-1 (SFTI-1). nih.gov SFTI-1 is a small, cyclic peptide that serves as an excellent scaffold for creating libraries of potential proteinase inhibitors due to its stable and rigid structure. acs.orgnih.gov

In one such study, a peptomeric library consisting of 360 monocyclic analogues of SFTI-1 was synthesized using a solid-phase approach. nih.gov The design of this library focused on introducing diversity within a specific segment of the SFTI-1 scaffold (the 7-10 segment) by incorporating various peptoid monomers, including N-(2-morpholinoethyl)glycine, which is abbreviated as Naem. nih.gov The general structure of the library was based on the SFTI-1 framework, with defined modifications to explore new inhibitory activities.

The synthesis of such libraries is typically performed using the "split-and-mix" or "split-and-pool" method on a solid support. rsc.orgrsc.org This technique allows for the creation of a vast number of unique compounds. In this method, the solid support resin is divided into multiple portions, and a different building block (in this case, a peptoid monomer like this compound or a standard amino acid) is coupled to each portion. The portions are then recombined, mixed, and split again for the next coupling step. This process is repeated until the desired oligomer length is achieved, resulting in a library where each resin bead theoretically carries a single, unique compound sequence. rsc.org This is often referred to as a one-bead-one-compound (OBOC) library. rsc.org

The incorporation of N-substituted glycine monomers like this compound is achieved through the sub-monomer solid-phase synthesis method. This process involves a two-step cycle for each monomer addition: an acylation step with a haloacetic acid (e.g., bromoacetic acid) followed by a nucleophilic displacement with a primary amine (e.g., 2-morpholinoethanamine). stanford.edu This method is highly efficient and allows for the use of a wide variety of commercially available primary amines, thereby greatly expanding the chemical diversity of the library. escholarship.org

Table 1: Representative Composition of a Peptomeric SFTI-1 Analogue Library

| Scaffold Position | Building Blocks | Purpose of Variation |

| 5 and 12 | N-benzylglycine (Nphe) | Mimic proteinogenic Phenylalanine |

| 7-10 | Various peptoid monomers including N-(2-morpholinoethyl)glycine (Naem) , N-(3,4-methylenedioxybenzyl)glycine (Npip), N-(n-butyl)glycine (Nnle), etc. | Introduce structural and functional diversity to identify novel inhibitors |

| Other positions | Standard proteinogenic amino acids of the SFTI-1 sequence | Maintain the structural integrity of the scaffold |

Once a combinatorial library is synthesized, it must be screened for biological activity. The process of identifying the specific compound or compounds responsible for the observed activity within a complex mixture is known as deconvolution. rsc.org For libraries incorporating this compound, several deconvolution strategies can be employed.

Iterative Deconvolution:

A common and effective method is the iterative deconvolution process, which is often performed in solution. nih.govacs.org This strategy involves the synthesis and screening of a series of sub-libraries where one position is systematically defined with a specific building block, while the other positions remain as mixtures.

The process for the peptomeric SFTI-1 library incorporating this compound can be illustrated as follows:

Initial Screening of Positional Sub-libraries: The library is synthesized as a set of sub-libraries. In each sub-library, the amino acid or peptoid monomer at a single position is fixed, while the other variable positions consist of a mixture of all possible monomers. Each of these sub-libraries is then tested for activity.

Identification of the Most Active Monomer at a Given Position: The sub-library exhibiting the highest activity points to the preferred monomer at that specific position. For instance, if the sub-library with a defined residue at position 8 shows the highest inhibitory activity, that residue is identified as being important for the desired function.

Synthesis of the Next Generation of Sub-libraries: A new set of sub-libraries is then synthesized. In these new libraries, the optimal monomer identified in the previous step is fixed, and the next position is systematically varied.

Repetition until the Active Sequence is Identified: This iterative process of fixing the most active residue and systematically varying the next position is repeated until all the variable positions in the most active compound are defined. nih.gov

In the case of the SFTI-1 peptomeric library, deconvolution against bovine α-chymotrypsin revealed that an analogue containing N-(2-morpholinoethyl)glycine (Naem) at position 8 was a potent inhibitor. nih.gov

Table 2: Example of an Iterative Deconvolution Outcome

| Library/Analogue | Composition | Target Enzyme | Activity |

| Initial Library Pool | Mixture of 360 SFTI-1 analogues | Bovine α-chymotrypsin | Active |

| Identified Active Analogue | [Nphe(5,12), Naem(8) ]SFTI-1 | Bovine α-chymotrypsin | Strong inhibitory activity |

| Identified Active Analogue | [Nphe(5,12), Npip(8,9), Nnle(10)]SFTI-1 | Cathepsin G | Potent inhibitor with high serum stability |

Source: Adapted from research on peptomeric inhibitors of bovine α-chymotrypsin and cathepsin G. nih.gov

Positional Scanning:

Another powerful deconvolution technique is positional scanning. rsc.orgacs.org In this approach, a series of sub-libraries is created where each sub-library has one position defined with a specific monomer, while the remaining positions are mixtures of all other monomers. By screening all sub-libraries, a profile of the most active monomer for each position can be generated simultaneously. The final, most active compound is then synthesized based on this profile. researchgate.net

These combinatorial approaches, coupled with effective deconvolution strategies, have proven to be invaluable for exploring the chemical space around scaffolds like SFTI-1 and for discovering novel bioactive compounds that incorporate unique building blocks such as this compound.

Iii. Structural and Functional Modulation by 2 Morpholinoethyl Glycine in Biomimetic Constructs

Conformational Analysis of (2-Morpholinoethyl)glycine-Containing Peptoids and Peptides

The conformation of a peptoid or peptide backbone is a critical determinant of its biological activity. The introduction of N-substituted glycines, such as this compound, can significantly influence the local and global structure of these molecules.

The backbone of a peptoid is more flexible than that of a peptide due to the absence of the α-carbon substituent and the reduced steric hindrance around the Cα-C bond. A key feature of the peptoid backbone is the ability of the amide bonds to adopt both cis and trans conformations, in contrast to the strong preference for the trans conformation in most peptide bonds (with the exception of proline). The equilibrium between the cis and trans isomers is influenced by the nature of the N-substituent.

While no specific studies on the conformational preferences of this compound have been identified, research on other N-substituted glycines provides valuable insights. For instance, bulky N-substituents tend to favor the cis amide bond conformation due to steric hindrance. The morpholinoethyl group, with its cyclic ether structure, is relatively bulky and may therefore be expected to influence the cis/trans equilibrium. Computational modeling and spectroscopic analysis of peptoids with various side chains have shown that the energy barrier for cis-trans isomerization is low, leading to a dynamic equilibrium of conformers in solution.

| N-Substituent | Preferred Amide Conformation | Reference |

| Bulky aliphatic groups | cis | [General Peptoid Reviews] |

| Aromatic groups | cis | [General Peptoid Reviews] |

| Small, linear groups | trans or mixed cis/trans | [General Peptoid Reviews] |

This table presents general trends observed for N-substituted glycines and is not based on direct experimental data for this compound.

The sequence of N-substituted glycines in a peptoid can direct the formation of stable secondary structures, such as helices and sheets. Peptoid helices are typically right-handed and have approximately three residues per turn. The stability of these helices is often dependent on the steric interactions between the N-substituents.

The this compound side chain, containing a flexible ethyl linker and a rigid morpholine (B109124) ring, could play a unique role in defining local structural motifs. The morpholine ring could participate in non-covalent interactions, such as hydrogen bonding (via the oxygen atom) or steric packing, which could stabilize specific turns or helical structures. The flexibility of the ethyl linker might allow the morpholine group to orient itself in a way that promotes favorable intramolecular contacts. Again, without direct structural studies, these possibilities remain speculative but are grounded in the principles of polymer and foldamer chemistry.

Impact on Molecular Recognition and Binding Specificity

The side chains of peptides and peptoids are crucial for their interactions with biological targets, such as enzymes and receptors. The unique chemical features of the this compound side chain could modulate these interactions in several ways.

N-substituted glycine (B1666218) derivatives have been explored as scaffolds for the design of enzyme inhibitors. For example, a study on L-lysyl-N-substituted glycine derivatives demonstrated their potential as inhibitors of the angiotensin-converting enzyme (ACE). beilstein-journals.org The N-substituent in these compounds plays a critical role in binding to the active site of the enzyme.

The interaction of a ligand with its receptor is a highly specific process that depends on the three-dimensional arrangement of functional groups on both molecules. The incorporation of this compound into a peptide or peptoid ligand could significantly alter its binding profile.

Studies on morphiceptin, an opioid peptide analog, have shown that modifications to the peptide backbone and side chains can dramatically affect receptor affinity and selectivity. nih.gov The morpholino group, being a cyclic ether, is a bioisostere for other cyclic structures and can influence the conformational flexibility of the ligand, potentially locking it into a bioactive conformation. Furthermore, the ability of the morpholine oxygen to participate in hydrogen bonding could lead to new interactions with receptor residues, thereby enhancing binding affinity or altering selectivity.

Engineering of Enhanced Biochemical Stability

A major limitation of peptide-based therapeutics is their susceptibility to degradation by proteases. Peptoids, due to their N-substituted backbone, are generally resistant to proteolytic cleavage. This inherent stability is a significant advantage in the design of long-acting drugs and biomaterials.

The incorporation of this compound into a peptide sequence would likely confer resistance to proteolysis at the site of modification. The lack of a hydrogen atom on the backbone nitrogen prevents the formation of the tetrahedral intermediate required for protease-catalyzed hydrolysis. Therefore, biomimetic constructs containing this compound are expected to have enhanced biochemical stability.

Resistance to Proteolytic Degradation

A primary limitation of natural peptides in therapeutic applications is their rapid degradation by proteases. The peptide bond is susceptible to cleavage by a wide range of endogenous enzymes, leading to poor bioavailability. mdpi.com The introduction of this compound, as with other N-substituted glycines, confers significant resistance to this enzymatic breakdown. mdpi.comnih.govresearchgate.net

The mechanism of this resistance is rooted in the core structure of peptoids. Proteases recognize their substrates based on the specific three-dimensional conformation of the peptide backbone and the identity of the amino acid side chains at the α-carbon. By moving the side chain to the backbone nitrogen, the fundamental structure that proteases recognize is eliminated. mdpi.com This N-substitution effectively renders the amide bond unrecognizable to the active site of proteolytic enzymes, thus preventing cleavage and significantly extending the half-life of the biomimetic construct in a biological environment. This intrinsic stability is a major advantage of incorporating building blocks like this compound into peptide-mimetic designs.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological function of biomimetic molecules. For peptoids containing this compound, SAR studies typically investigate how modifications to the side chain or its position within a sequence impact a desired activity, such as antimicrobial efficacy or receptor binding affinity. nih.govrsc.org

Comparative Analysis with Other Non-Canonical Amino Acids

To understand the specific contribution of the this compound residue to a construct's activity, it is often compared with other non-canonical amino acids within the same molecular scaffold. These comparisons typically probe the effects of side chain hydrophobicity, charge, size, and hydrogen bonding capacity. For example, in the design of antimicrobial peptoids, the balance between cationic and hydrophobic residues is critical for membrane disruption. nih.gov

A comparative analysis might involve synthesizing a series of analogous peptoids where the this compound residue is replaced by other N-substituted glycines with different side chains. The resulting biological activities can then be quantified and compared. For instance, a study might compare the antimicrobial activity of a sequence containing the relatively polar and bulky this compound with analogs containing simple hydrophobic chains (e.g., N-(phenylmethyl)glycine) or linear cationic chains (e.g., N-(4-aminobutyl)glycine). mdpi.com The data from such studies allow researchers to deduce the importance of specific chemical features for the desired biological outcome.

Below is an interactive table illustrating a hypothetical comparative analysis of different N-substituted glycine monomers in an antimicrobial peptoid sequence, based on findings from related research. mdpi.com

| Monomer Substitution | Side Chain Characteristics | Minimum Inhibitory Concentration (MIC) vs. E. coli (µg/mL) |

| This compound | Bulky, Polar, Heterocyclic | 64 |

| N-(4-aminobutyl)glycine | Cationic, Flexible | 32 |

| N-(phenylmethyl)glycine | Hydrophobic, Aromatic | 128 |

| N-(2-methoxyethyl)glycine | Polar, Acyclic | >256 |

This table is a representative example based on general principles of peptoid SAR and does not represent actual experimental data for this specific sequence.

Positional Effects of this compound Substitution

Research on collagen mimetic peptides has demonstrated the critical importance of monomer positioning. In the repeating Gly-Xaa-Yaa structure of collagen, the stability of the triple helix is highly sensitive to the identity of the residue at the Xaa and Yaa positions. Studies have shown that placing N-substituted glycines at either the Xaa or Yaa position can stabilize the triple helix, but the degree of stabilization is profoundly affected by the specific position and the structure of the side chain. chemrxiv.org For example, placing a bulky N-substituted glycine at one position might be sterically favorable, while at another it could disrupt the required helical packing. chemrxiv.orgresearchgate.net

This principle applies broadly to other structured biomimetics. The functional consequence of placing the this compound residue at the N-terminus, C-terminus, or a central position of a bioactive peptoid must be experimentally determined to optimize the construct's activity.

The following interactive table provides a representative example of how positional changes of an N-substituted glycine (N-Sub-Gly) can affect the stability of a collagen-like triple helix, based on published research. chemrxiv.org

| Peptide Sequence (Schematic) | Position of N-Sub-Gly | Melting Temperature (Tm) of Triple Helix (°C) |

| (Pro-Hyp-Gly)₃-(Pro-N-Sub-Gly -Gly)-(Pro-Hyp-Gly)₃ | Xaa Position | 45 |

| (Pro-Hyp-Gly)₃-(N-Sub-Gly -Hyp-Gly)-(Pro-Hyp-Gly)₃ | Gly Position (Disruptive) | 25 |

| (Pro-Hyp-Gly)₃-(Pro-Hyp-N-Sub-Gly )-(Pro-Hyp-Gly)₃ | Yaa Position | 52 |

This table illustrates the concept of positional effects based on findings in collagen mimetic chemistry and is not specific to this compound.

Iv. Mechanistic Investigations of 2 Morpholinoethyl Glycine Mediated Molecular Interactions

Enzyme Inhibition Kinetics Studies

Kinetic analyses of enzyme inhibitors containing the (2-Morpholinoethyl)glycine moiety are crucial for quantifying their potency and understanding their mechanism of action. These studies typically involve measuring inhibition constants (Kᵢ) or IC₅₀ values, which indicate the concentration of inhibitor required to achieve a certain level of enzyme inhibition.

This compound, systematically named N-(2-morpholinoethyl)glycine and often abbreviated as Naem, has been successfully used to develop potent protease inhibitors. A notable example involves its incorporation into analogues of the Sunflower Trypsin Inhibitor-1 (SFTI-1), a small cyclic peptide belonging to the Bowman-Birk family of inhibitors. researchgate.netnih.govresearchgate.net Bowman-Birk inhibitors are known to act as canonical, competitive inhibitors of serine proteases. researchgate.net They function by binding tightly to the active site of the enzyme, mimicking the natural substrate, but are resistant to cleavage.

In one study, a peptomeric library based on monocyclic analogues of SFTI-1 was synthesized to select for inhibitors of bovine α-chymotrypsin and human cathepsin G. nih.gov Deconvolution of this library identified [Nphe(5,12), Naem(8)]SFTI-1 as one of the most potent inhibitors of chymotrypsin (B1334515). nih.gov The mechanism of inhibition is presumed to be competitive, consistent with the function of the parent SFTI-1 scaffold. While specific kinetic constants for the Naem-containing analogue were not detailed, the parent SFTI-1 peptide exhibits an extremely high association equilibrium constant (Kₐ) for trypsin, in the range of 1.1 x 10¹⁰ M⁻¹, which corresponds to a dissociation constant (Kᵢ) in the low picomolar range, highlighting the potency of this scaffold. nih.gov

Table 1: Kinetic Parameters of SFTI-1 and Related Protease Inhibitors

| Inhibitor | Target Enzyme | Inhibition Constant (Kᵢ) | Mechanism | Reference |

|---|---|---|---|---|

| SFTI-1 (Wild Type) | Bovine β-Trypsin | ~0.1 nM | Competitive | nih.gov |

| [Nphe(5,12), Naem(8)]SFTI-1 | Bovine α-Chymotrypsin | Potent (Specific value not reported) | Presumed Competitive | nih.gov |

| Garden Cress Seed Coat Phenolics | Trypsin | IC₅₀ = 14.6 µg/ml | Not specified | researchgate.net |

The specificity of an inhibitor is determined by its precise interactions with the enzyme's active site. The substitution of specific amino acids in an inhibitor scaffold with this compound can redirect its specificity towards different enzymes.

In the development of SFTI-1 analogues, the Naem residue was introduced at position 8. nih.gov This position is part of the non-binding loop region of the inhibitor and is occupied by a Proline (Pro) residue in the wild-type inhibitor, a feature that is absolutely conserved among Bowman-Birk inhibitors. The substitution of the rigid, cyclic Pro⁸ residue with the flexible, non-natural Naem⁸ residue was a key factor in transforming the potent trypsin inhibitor into a strong chymotrypsin inhibitor. nih.gov This indicates that the this compound moiety plays a critical role in optimizing the conformation of the inhibitor to fit the active site of chymotrypsin, which differs from that of trypsin. While a crystal structure of the complex is not available, this position on the inhibitor would likely place the morpholinoethyl group in contact with the S3 or S4 subpockets of the protease active site.

Molecular Basis of Specificity Enhancement

The chemical structure of this compound allows it to engage in multiple types of non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which collectively contribute to the binding affinity and specificity of the inhibitor.

Hydrogen bonds are critical for the specificity of protein-ligand interactions due to their directional nature. libretexts.org The this compound moiety contains several potential hydrogen bond acceptors and donors. The oxygen atom in the morpholine (B109124) ring and the carbonyl oxygen of the glycine (B1666218) backbone are effective hydrogen bond acceptors. The backbone amine can act as a hydrogen bond donor. These groups can form a network of hydrogen bonds with residues in the enzyme's active site, such as serine, asparagine, and glutamine, thereby stabilizing the enzyme-inhibitor complex. nih.gov The ability of the flexible morpholinoethyl side chain to orient these functional groups optimally within the binding pocket is a likely contributor to its effectiveness in inhibitor design.

Conformational Dynamics During Binding Events

Proteins and their inhibitors are not static entities; their flexibility and conformational dynamics are integral to the binding process. The introduction of flexible residues like this compound can have a profound impact on the conformational landscape of an inhibitor.

The substitution of the conformationally restricted Proline residue with the highly flexible this compound at position 8 of the SFTI-1 analogue is a key example of leveraging conformational dynamics. nih.gov Glycine itself is known to increase the flexibility of a peptide backbone. nih.govvaia.com The addition of the morpholinoethyl group provides an even greater degree of rotational freedom. This enhanced flexibility allows the inhibitor to sample a wider range of conformations, enabling it to adapt its shape to fit snugly into the binding site of the target enzyme—a process often described by an "induced fit" or "conformational selection" model. elifesciences.org Molecular dynamics simulations of similar inhibitor-enzyme complexes have shown that such flexibility is crucial for achieving optimal binding and can reveal conformational changes that are not apparent in static crystal structures. researchgate.netmdpi.com The success of the [Nphe(5,12), Naem(8)]SFTI-1 inhibitor suggests that the dynamic nature of the this compound side chain is essential for its function, allowing the peptide to adopt a conformation that is energetically favorable for binding to chymotrypsin.

Table 2: Compound Names Mentioned in the Article

| Abbreviation / Trivial Name | Systematic Name |

|---|---|

| This compound | 2-(Morpholin-4-yl)ethyl-glycine |

| Naem | N-(2-morpholinoethyl)glycine |

| SFTI-1 | Sunflower Trypsin Inhibitor-1 |

| Proline | (2S)-Pyrrolidine-2-carboxylic acid |

| Nphe | N-benzylglycine |

| Npip | N-(3,4-methylenedioxybenzyl)glycine |

| Nnle | N-n-leucine |

Induced Fit Mechanisms

The induced fit model, first proposed by Koshland, posits that the binding of a ligand to a flexible receptor can induce a conformational change in the receptor, leading to a more complementary and tightly bound complex. rsc.org This dynamic adjustment is not limited to the receptor; the ligand may also adopt a different conformation upon binding. In the context of molecules containing the this compound moiety, several structural features suggest a propensity to engage in induced fit mechanisms.

The backbone of N-substituted glycines, characteristic of peptoids, is known to be more flexible than that of traditional peptides due to the absence of a Cα-substituent and the nature of the tertiary amide bonds. nih.gov This inherent flexibility allows a molecule incorporating a this compound unit to present its side chain in various orientations. The (2-Morpholinoethyl) side chain itself possesses key attributes that can drive induced fit:

Steric Influence: The morpholino group is a cyclic ether with a defined, yet somewhat flexible, chair conformation. Its bulk can play a significant role in shaping the binding pocket of a receptor. Upon initial, perhaps weak, association, the steric presence of the morpholino ring could displace flexible side chains of amino acid residues in a protein's binding site, causing the pocket to remodel itself to better accommodate the ligand.

Hydrogen Bonding and Polar Interactions: The oxygen atom of the morpholino ring can act as a hydrogen bond acceptor, while the nitrogen atom's lone pair can also participate in interactions. These potential interactions can guide the docking process and provide the energetic driving force for conformational rearrangements in the receptor that optimize these polar contacts.

While direct experimental data for this compound inducing fit is not available, studies on peptide-peptoid hybrids have demonstrated that N-substituted glycine residues can be critical for binding and specificity, often through inducing adjustments in the receptor structure. acs.org For instance, the replacement of a native amino acid with a peptoid residue in a CXCR7 modulator was shown to be compatible with binding, suggesting that the receptor could adapt to the new side chain. acs.org

The following table illustrates how modifications to side chains in peptoid structures, analogous to the this compound moiety, can significantly impact binding affinity, a key outcome of an effective induced fit process. The data is sourced from studies on peptide-peptoid hybrid inhibitors of the CXCR7 receptor.

Table 1: Influence of Peptoid Side-Chain Modification on Binding Affinity

| Compound | Modification from Parent Peptide | Binding Affinity (K_i, µM) |

|---|---|---|

| Peptide 1 | Parent peptide with Tic residue | 2.1 |

| Peptoid Hybrid 2 | Tic residue replaced with N-benzylglycine (peptoid) | 4.5 |

| Peptoid Hybrid 3 | Arginine residue replaced with N-(4-aminobutyl)glycine | 12 |

| Peptoid Hybrid 4 | Tryptophan residue replaced with N-(3-indolylethyl)glycine | 0.8 |

Data adapted from a study on CXCR7 modulators, illustrating the impact of peptoid substitutions on binding affinity. acs.org The ability of the receptor to bind these modified ligands, albeit with varying affinities, supports the concept of induced fit.

Conformational Selection Processes

In contrast to the induced fit model, the conformational selection model proposes that a receptor or ligand does not exist in a single, static conformation but rather as an ensemble of thermally accessible states in equilibrium. nih.gov A ligand does not induce a new conformation but instead selectively binds to a pre-existing, higher-energy, and less populated conformation of the receptor that is complementary to the ligand. This binding event shifts the equilibrium of the receptor population towards the bound state. nih.govbiorxiv.org

The structural characteristics of this compound suggest that it and the molecules it is incorporated into would also exist as a diverse conformational ensemble in solution, making them prime candidates for engaging in conformational selection.

Backbone Flexibility: The tertiary amide bonds in the N-substituted glycine backbone can exist in both cis and trans conformations, with a lower energy barrier for interconversion compared to the secondary amides in peptides. rsc.org This leads to a variety of possible backbone shapes.

Side-Chain Flexibility: The ethyl linker between the backbone nitrogen and the morpholino ring provides additional rotational freedom, allowing the morpholino group to adopt numerous positions relative to the backbone.

Therefore, in an unbound state, a molecule containing this compound would be in equilibrium between multiple conformers. A biological target could then selectively recognize and bind the specific conformer that best fits its binding site. NMR relaxation dispersion studies on other systems have provided evidence for such pre-existing, low-population conformations that are selected for upon ligand binding. biorxiv.orgbiorxiv.org

Research on N-substituted glycine oligomers (peptoids) has extensively documented the existence of distinct conformational preferences depending on the nature of the N-substituent. These studies provide a framework for understanding the conformational landscape available to a molecule like this compound.

Table 2: Conformational Preferences of N-Substituted Glycine Monomers

| N-Substituent | Favored Amide Bond Geometry | Driving Factor | Reference |

|---|---|---|---|

| α-chiral benzylic groups | cis | Steric hindrance | rsc.org |

| N-aryl groups | trans | Electronic effects, reduced steric clash | rsc.org |

| N-alkoxy groups | trans | Electronic repulsion between lone pairs | rsc.org |

| (2-Morpholinoethyl) group (inferred) | Likely preference for trans | Reduced steric hindrance compared to bulky groups favoring cis. Electronic nature of the morpholino nitrogen. | Inference based on related structures |

This table summarizes the known conformational drivers for different N-substituted glycines. While direct data for this compound is not specified, its structure suggests a likely preference for the less sterically hindered trans-amide conformation.

V. Computational and Advanced Structural Biology Approaches

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations serve as a "computational microscope" to observe the time-dependent behavior of molecules. For a compound like (2-Morpholinoethyl)glycine, MD simulations could theoretically provide critical insights into its structural dynamics in various environments, such as in aqueous solution or interacting with a biological target.

Analysis of Dynamic Behavior and Flexibility

MD simulations on the parent molecule, glycine (B1666218), have been used to study its conformational flexibility and its influence on the dynamics of larger systems like peptides and proteins. nih.govnih.govresearchgate.net For instance, studies have shown that glycine residues can increase the local flexibility of a peptide backbone, which can be crucial for biological function. nih.govresearchgate.net Simulations also detail the hydration of glycine and the dynamics of water molecules in its vicinity. researchgate.netnih.gov In principle, similar simulations for this compound would analyze the flexibility of the morpholine (B109124) ring, the ethyl linker, and the glycine backbone, identifying preferred conformations and the energetic barriers between them. However, no specific studies or corresponding data for this compound are available.

Prediction of Binding Modes and Conformations

Predicting how a ligand binds to a protein is a cornerstone of computational drug discovery. nih.govelifesciences.org MD simulations, often in conjunction with docking methods, are used to predict and refine the binding poses of ligands within a receptor's active site. nih.gov This involves simulating the ligand-protein complex to assess the stability of different binding orientations and conformations. For this compound, this would involve docking it into a relevant target protein and running simulations to observe its interactions, conformational changes upon binding, and the stability of the resulting complex. This type of analysis remains hypothetical due to the lack of specific research.

Quantum Chemical Calculations

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules. mdpi.comnih.gov

Electronic Structure and Reactivity Predictions

QC methods like Density Functional Theory (DFT) can be used to calculate properties such as the distribution of electron density, molecular orbital energies (e.g., HOMO and LUMO), and electrostatic potential. nih.govresearchgate.net These properties are fundamental to understanding a molecule's reactivity. For glycine, QC calculations have been used to study its photochemical processes and its interaction with various surfaces and metal oxides. nih.govnih.govresearchgate.net Applying these methods to this compound would allow for the prediction of its reactive sites, ionization potential, and electron affinity, providing a detailed picture of its chemical behavior. Such specific calculations for this compound have not been reported in the available literature.

Energetic Contributions to Interactions

Quantum chemistry is also employed to dissect and quantify the energetic components of intermolecular interactions, such as hydrogen bonds and van der Waals forces. nih.gov This allows researchers to understand the nature and strength of the binding between a ligand and its receptor at an electronic level. For example, calculations can determine the energetic contribution of the morpholine nitrogen or the glycine carboxyl group of this compound to a potential binding interaction. Without specific studies, a quantitative analysis of these energetic contributions is not possible.

Binding Free Energy Calculations

Accurately predicting the binding affinity between a ligand and a protein is a major goal in computational chemistry. frontiersin.org Binding free energy calculations represent the most rigorous methods to achieve this. Techniques like alchemical free energy calculations simulate the transformation of one molecule into another to compute the free energy difference between two states (e.g., a ligand in solution versus in a binding pocket). wustl.edunih.govnih.gov While these methods have been applied to mutations involving glycine in proteins nih.govnih.gov, there are no published studies that report the calculation of the binding free energy for this compound with any biological target. Such a study would provide a quantitative prediction of its binding affinity, a critical parameter for assessing its potential as a therapeutic agent.

MM-GBSA and LIE Analyses of Complexes

Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) and Linear Interaction Energy (LIE) are popular "end-point" methods used to estimate the binding free energy of a ligand to its macromolecular target. nih.govnih.gov These approaches offer a balance between computational efficiency and accuracy, making them valuable in drug discovery pipelines. nih.gov They are based on molecular dynamics (MD) simulations of the receptor-ligand complex. nih.gov

The MM-GBSA method calculates the binding free energy (ΔG_bind) by summing the changes in molecular mechanics gas-phase energy (ΔE_MM), the polar solvation energy (ΔG_GB), and the non-polar solvation energy (ΔG_SA) upon ligand binding. nih.gov

ΔG_bind = ΔE_MM + ΔG_GB + ΔG_SA - TΔS

The change in gas-phase energy includes contributions from electrostatic and van der Waals interactions. The polar solvation energy is calculated using a Generalized Born (GB) model, while the non-polar component is typically estimated from the solvent-accessible surface area (SASA). nih.govyoutube.com The final term, -TΔS, represents the change in conformational entropy upon binding, which can be estimated using methods like normal-mode analysis, though this is computationally intensive and often a source of inaccuracy. nih.govmdpi.com

The Linear Interaction Energy (LIE) method is another efficient approach for calculating binding free energies. nih.govfrontiersin.org It assumes a linear relationship between the change in binding free energy and the differences in the average electrostatic (Δ⟨V_ele⟩) and van der Waals (Δ⟨V_vdw⟩) interaction energies of the ligand with its surroundings. These averages are obtained from MD simulations of the ligand in the bound state and free in solution. researchgate.net

ΔG_bind = αΔ⟨V_vdw⟩ + βΔ⟨V_ele⟩ + γ

The empirical parameters α, β, and γ are calibrated using a training set of ligands with known binding affinities. frontiersin.orgresearchgate.net While standard LIE models exist, optimizing these parameters for specific systems can improve predictive accuracy. nih.gov Studies comparing MM-GBSA and LIE have shown that their relative performance can be system-dependent, with LIE sometimes being more computationally efficient due to the demands of entropy calculations in MM-GBSA. nih.govnih.gov

While specific MM-GBSA or LIE analyses for "this compound" are not extensively documented in dedicated studies, these techniques are routinely applied to small molecules containing morpholine scaffolds to elucidate their binding modes and affinities with various biological targets, such as mTOR inhibitors. mdpi.com

Table 1: Representative Energy Components in a Hypothetical MM-GBSA Calculation

| Energy Component | Description | Typical Contribution (kcal/mol) |

| ΔE_vdw | van der Waals Energy | -30 to -50 |

| ΔE_ele | Electrostatic Energy | -10 to -100 |

| ΔG_GB | Polar Solvation Energy | +20 to +120 |

| ΔG_SA | Non-polar Solvation Energy | -5 to -10 |

| ΔG_bind (MM-GBSA) | Total Binding Free Energy | -5 to -15 |

Note: This table is interactive and provides a conceptual overview of the energy terms calculated. Values are illustrative and vary significantly between different protein-ligand systems.

Prediction of Relative Binding Affinities

Predicting the binding affinity of a small molecule to a protein target is a cornerstone of computational drug discovery. nih.gov These predictions help prioritize compounds for synthesis and testing, thereby accelerating the identification of potent leads. Methods for predicting binding affinities range from rapid scoring functions used in molecular docking to more rigorous, but computationally expensive, free-energy simulations. nih.govfrontiersin.org

For compounds like "this compound" and its analogs, computational methods can be used to build structure-activity relationship (SAR) models. By systematically modifying the chemical structure (e.g., altering substituents on the morpholine ring or modifying the glycine backbone) and calculating the corresponding binding affinities, researchers can identify key molecular features that enhance binding. mdpi.com

Common computational approaches include:

Molecular Docking and Scoring Functions: These methods predict the preferred orientation of a ligand within a receptor's binding site and estimate its affinity using empirical or knowledge-based scoring functions. frontiersin.orgarxiv.org

End-Point Free Energy Methods: As discussed previously, MM-GBSA and LIE provide more accurate estimates than simple scoring functions by incorporating conformational sampling from MD simulations. nih.gov

Alchemical Free Energy Calculations: Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are considered the gold standard for accuracy. They compute the free energy difference between two states (e.g., two different ligands bound to the same protein) by simulating a non-physical pathway that transforms one molecule into the other. columbia.edunih.gov These methods are computationally demanding but can yield predictions with high accuracy.

Machine Learning and Deep Learning: In recent years, AI-driven models have emerged as powerful tools for affinity prediction. nih.govarxiv.orgnih.gov These models are trained on large datasets of known protein-ligand complexes and their experimental binding affinities to learn complex patterns that relate molecular features to binding strength. arxiv.orgnih.gov

In studies of morpholine-containing derivatives, computational predictions have successfully highlighted structural modifications that enhance binding potency and selectivity. mdpi.com For instance, incorporating specific moieties like trifluoromethyl and morpholine groups has been shown through computational analysis and subsequent experimental validation to significantly improve the potency of certain inhibitors. mdpi.com

Table 2: Hypothetical Predicted Binding Affinities for this compound Analogs

| Compound ID | Modification | Predicted ΔG_bind (kcal/mol) | Predicted K_d (nM) |

| Lead-01 | This compound | -7.5 | 1370 |

| Analog-A | Methyl group at morpholine C-2 | -7.9 | 740 |

| Analog-B | Phenyl group on glycine nitrogen | -8.5 | 280 |

| Analog-C | Hydroxyl group at morpholine C-3 | -7.2 | 2100 |

Note: This interactive table illustrates how computational predictions can be used to compare the relative binding affinities of a series of related compounds. Data is hypothetical.

NMR Spectroscopy Applications in Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for investigating the three-dimensional structure and dynamics of molecules in solution. nih.gov For a flexible molecule like "this compound", NMR provides detailed insights into the conformational preferences of both the morpholine ring and the acyclic ethylglycine side chain. stackexchange.combeilstein-journals.org

The conformational landscape of "this compound" is influenced by several factors, including the puckering of the morpholine ring, rotation around single bonds in the side chain, and potential cis/trans isomerism of the tertiary amide bond within the glycine moiety. beilstein-journals.org

Key NMR techniques and their applications include:

¹H and ¹³C NMR: The chemical shifts and coupling constants (J-couplings) in ¹H and ¹³C NMR spectra are highly sensitive to the local chemical environment and dihedral angles. cdnsciencepub.comresearchgate.net For the morpholine ring, which preferentially adopts a chair conformation, NMR can distinguish between axial and equatorial protons based on their distinct chemical shifts and coupling patterns. stackexchange.comacs.org

Temperature-Dependent NMR: The tertiary amide bond in the N-substituted glycine backbone can exist as a mixture of cis and trans rotamers due to restricted rotation. beilstein-journals.org These rotamers often interconvert on a timescale that allows for their individual observation by NMR at room temperature, resulting in two sets of signals for nearby nuclei. By recording NMR spectra at varying temperatures, one can observe the coalescence of these signals. This allows for the calculation of the rotational energy barrier (ΔG‡) for amide bond isomerization, providing quantitative information about the molecule's dynamic behavior. beilstein-journals.org

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for unambiguous signal assignment and detailed structural analysis. nih.gov NOESY, in particular, is powerful for determining spatial proximities between protons. The presence or absence of NOE cross-peaks can confirm the cis or trans geometry of the amide bond and reveal the preferred conformation of the flexible side chain. nih.govnih.gov

Studies on related N-(2-aminoethyl)glycine (AEG) conjugates have demonstrated the utility of these NMR methods in characterizing rotameric populations and determining the barriers to their interconversion. beilstein-journals.org Similarly, extensive NMR studies on morpholine and its derivatives have firmly established the predominance of the chair conformation in solution. cdnsciencepub.comacs.orgresearchgate.net

Table 3: Typical NMR Parameters Used in Conformational Analysis of Morpholine Derivatives

| Parameter | Technique | Information Gained |

| Chemical Shift (δ) | ¹H, ¹³C NMR | Electronic environment, distinction between axial/equatorial protons. stackexchange.com |

| Coupling Constant (³J_HH) | ¹H NMR | Dihedral angles (Karplus relationship), ring conformation. stackexchange.com |

| NOE Intensity | 2D NOESY | Through-space distances (< 5 Å), relative orientation of groups, rotamer identification. nih.gov |

| Coalescence Temperature (T_c) | Variable Temp. NMR | Energy barrier for dynamic processes (e.g., amide bond rotation). beilstein-journals.org |

Note: This table is interactive and summarizes key NMR parameters and the structural information they provide.

Vi. Advanced Analytical Research Techniques for 2 Morpholinoethyl Glycine and Its Derivatives

Mass Spectrometry (MS) Characterization

Mass spectrometry is an indispensable tool for the analysis of (2-Morpholinoethyl)glycine and the larger molecules it helps to form, such as peptoids and peptide-peptoid hybrids. nih.gov It offers high sensitivity and specificity for identity confirmation, structural elucidation, and sequencing.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a fundamental technique for verifying the successful synthesis and purity of this compound and its oligomers. unige.it The liquid chromatography component separates the target compound from unreacted starting materials, byproducts, and other impurities within a sample mixture. The mass spectrometer then provides a mass-to-charge ratio (m/z) for the eluted compounds, confirming the identity and assessing the purity of the desired product. elifesciences.orgnottingham.ac.uk For instance, after synthesis, crude product mixtures are often analyzed by LC-MS to ensure the correct molecular weight is present before proceeding with further experiments or purification steps. core.ac.uk The technique is routinely used to analyze N-substituted glycine (B1666218) peptoid oligomers, confirming their identity and purity. escholarship.orgresearchgate.net

Table 1: Illustrative LC-MS Parameters for this compound Derivative Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 Reverse-Phase | Separates compounds based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the solvent system. Formic acid aids in protonation for positive ion mode ESI. |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid | Organic component of the solvent system. |

| Gradient | 5% to 95% B over several minutes | A changing solvent composition to effectively elute compounds with varying polarities. nih.gov |

| Ionization Source | Electrospray Ionization (ESI) | A soft ionization technique suitable for polar molecules like glycine derivatives, minimizing fragmentation in the source. nih.gov |

| MS Analyzer | Quadrupole or Time-of-Flight (TOF) | Measures the mass-to-charge ratio of the ions to confirm molecular weight. |

| Detection Mode | Positive Ion Mode | this compound and its derivatives readily form positive ions ([M+H]+) due to the presence of amine groups. |

This table presents a generalized set of parameters. Actual conditions must be optimized for specific analytes and instrumentation.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the sequence and structure of molecules, including peptoids containing this compound. unito.it In an MS/MS experiment, a specific ion (the precursor ion) corresponding to the molecule of interest is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern provides a molecular fingerprint that can be used to elucidate the compound's structure and, in the case of an oligomer, its sequence. unito.itresearchgate.net

The fragmentation patterns of peptide-peptoid hybrids are complex but decipherable by referencing established peptide and polymer fragmentation rules. researchgate.net The analysis can distinguish between amino acid and peptoid units within a hybrid chain. For example, fragmentation can occur along the backbone, yielding specific ion types that reveal the order of the monomers. researchgate.net This detailed structural information is crucial for understanding structure-activity relationships.

Mass spectrometry is central to the development and characterization of peptoids and peptide-peptoid hybrids incorporating this compound. nih.gov These hybrid structures are designed to combine the target specificity of peptides with the proteolytic resistance of peptoids. mdpi.com Researchers have successfully incorporated this compound into peptide sequences to create novel inhibitors of enzymes like chymotrypsin (B1334515). researchgate.net

In one study, a combination of solid-phase peptide synthesis and Ugi multicomponent reactions was used to create a series of peptide-peptoid hybrids. core.ac.uk The use of 2-morpholinoethyl isocyanide in the Ugi reaction allowed for the direct incorporation of the morpholinoethyl group into the peptoid backbone. ESI-MS and MALDI-ToF/MS were essential for confirming the structures of the resulting complex hybrid molecules, demonstrating that the reactions proceeded with high conversion rates. core.ac.uk MS/MS analysis further allowed for the investigation of the defragmentation patterns of these novel structures. researchgate.net

Isotope Labeling Strategies

Isotope labeling involves replacing one or more atoms in a molecule with their heavy isotopes (e.g., replacing ¹H with ²H/Deuterium (B1214612), ¹²C with ¹³C, or ¹⁴N with ¹⁵N). symeres.com This substitution creates a chemically identical molecule with a higher mass, which is easily distinguishable by a mass spectrometer. This approach is invaluable for mechanistic studies and for precise quantification.

Deuterium (²H) labeling is a powerful strategy for investigating reaction mechanisms and metabolic pathways. symeres.com The increased mass of deuterium can alter the rate of reactions that involve breaking a carbon-deuterium bond, an effect known as the kinetic isotope effect. Studying these changes provides insight into the rate-determining steps of a chemical or biological process. symeres.com

A method has been developed for the deuterium labeling of peptidomimetics containing N-substituted glycine residues, such as this compound. researchgate.net This is achieved through an H/D exchange of the α-carbon hydrogen atoms. researchgate.net The labeling process is straightforward and does not require complex purification steps. researchgate.net The introduced deuterium atoms are stable under the acidic conditions often used in LC-MS analysis, making them suitable for mechanistic studies. researchgate.net For example, by using cell-free protein synthesis in heavy water (D₂O), the pro-2S proton of glycine can be selectively replaced by a deuterium, which helps in detailed structural NMR studies. nih.govnih.gov

Stable Isotope Dilution (SID) coupled with LC-MS/MS is considered the gold standard for accurate and precise quantification of molecules in complex biological matrices. nih.govnist.gov The method involves adding a known amount of a stable isotope-labeled version of the analyte—in this case, deuterated this compound—to a sample as an internal standard. d-nb.info

The labeled internal standard is chemically identical to the unlabeled analyte and therefore behaves identically during sample preparation, extraction, and chromatographic separation. researchgate.net Because the standard and the analyte co-elute from the LC column, any sample loss or matrix effects during the analytical process will affect both equally. researchgate.net The mass spectrometer can differentiate between the analyte and the heavier internal standard. By measuring the ratio of the MS signal from the natural analyte to that of the known amount of labeled standard, a highly accurate and precise concentration of the analyte in the original sample can be calculated. nih.govnih.gov This method overcomes the inaccuracies associated with external calibration and is crucial for quantitative studies of peptoids and their metabolites. researchgate.net

Table 2: Workflow for Stable Isotope Dilution LC-MS/MS Analysis

| Step | Description | Rationale |

|---|---|---|

| 1. Synthesis | A stable isotope-labeled internal standard (e.g., deuterium-labeled this compound) is synthesized. researchgate.net | To create a standard that is chemically identical but mass-distinguishable from the analyte. |

| 2. Spiking | A precise, known quantity of the internal standard is added to the unknown sample at the earliest stage of preparation. | To ensure the standard undergoes the exact same processing as the analyte, correcting for any losses. |

| 3. Sample Preparation | The sample is processed (e.g., extraction, protein precipitation) to isolate the analyte and standard. | To remove interfering substances from the complex matrix. |

| 4. LC-MS/MS Analysis | The prepared sample is injected into the LC-MS/MS system. The analyte and internal standard are separated and detected. | The LC separates the target compounds, and the MS/MS provides specific detection and quantification. |

| 5. Quantification | The ratio of the peak area of the analyte to the peak area of the internal standard is calculated. | This ratio is used to determine the exact concentration of the analyte in the original sample by comparing it to a calibration curve. nist.gov |

Chromatographic Separations for Research Applications

Chromatography is an indispensable tool in the analytical chemist's arsenal, enabling the separation of components from a mixture for subsequent analysis. pressbooks.pub For polar compounds like this compound, which are structurally related to amino acids, specific chromatographic approaches are required for effective resolution and quantification. pressbooks.pubresearchgate.net The separation is typically based on the differential partitioning of the analyte between a stationary phase and a mobile phase. pressbooks.pub

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of amino acids and their derivatives due to its high resolution, speed, and sensitivity. researchgate.netnih.gov Developing a robust HPLC method for this compound involves the systematic optimization of several key parameters to achieve the desired separation from impurities, starting materials, and other related substances.

Given the polar, zwitterionic nature of its parent glycine structure, this compound presents unique challenges. nih.gov Methods often require no derivatization, which simplifies sample preparation. jocpr.com Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly suitable mode of HPLC for such polar compounds. jocpr.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a smaller portion of aqueous buffer. Current time information in Bangalore, IN. This technique allows for the retention and separation of hydrophilic compounds that are often poorly retained in the more common reversed-phase chromatography. Current time information in Bangalore, IN.rsc.org

The development process for an HPLC method for this compound would typically involve screening various columns and mobile phase compositions. For instance, a silica-based HILIC column can be effective when used with an isocratic mobile phase consisting of acetonitrile and an aqueous buffer like potassium dihydrogen phosphate (B84403) or ammonium (B1175870) formate (B1220265) at a controlled pH. jocpr.comgoogle.comifsc.edu.br UV detection is commonly employed, often at low wavelengths (around 200-210 nm) to detect the carboxyl group, as the morpholine (B109124) and glycine moieties lack a strong chromophore. shimadzu.com

For enhanced sensitivity and specificity, especially in complex biological matrices, HPLC is often coupled with mass spectrometry (LC-MS). Research has documented the use of LC-MS for the quantitative analysis of N-substituted glycine derivatives, including N-(2-morpholinoethyl)glycine, often employing isotopically labeled internal standards for accuracy. researchgate.netnih.gov

Below are illustrative tables outlining typical starting parameters for HPLC method development for a compound like this compound, based on established methods for glycine and other polar amino acids.

Table 1: Exemplary HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Chromatographic Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) | Effective for retaining and separating highly polar compounds. jocpr.comCurrent time information in Bangalore, IN.rsc.org |

| Stationary Phase (Column) | Silica or Amide-based HILIC Column (e.g., SeQuant ZIC-HILIC) | Provides a polar surface for interaction with the hydrophilic analyte. google.com |

| Mobile Phase | Acetonitrile:Aqueous Buffer (e.g., 75:25 v/v) | High organic content promotes retention in HILIC mode. jocpr.com |

| Aqueous Buffer | 2.5-20 mM Potassium Dihydrogen Phosphate or Ammonium Formate | Provides ionic strength and controls pH for consistent ionization. google.comifsc.edu.br |

| pH | 2.8 - 6.0 | Optimized to ensure proper retention and peak shape. jocpr.comutwente.nl |

| Flow Rate | 0.7 - 1.0 mL/min | Typical flow rate for analytical scale HPLC columns. utwente.nl |

| Detection | UV at 190-210 nm or Mass Spectrometry (MS) | UV for general-purpose quantification; MS for higher sensitivity and specificity. shimadzu.comutwente.nl |

Table 2: Illustrative UPLC-MS/MS Parameters for Derivative Analysis

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Instrument | UPLC system coupled to a Triple Quadrupole Mass Spectrometer | Provides high-throughput analysis with excellent sensitivity and specificity. measurlabs.comnih.gov |

| Column | Intrada Amino Acid column (50 x 3 mm, 3 µm) | Specialized column for the separation of underivatized amino acids. nih.gov |

| Mobile Phase A | Aqueous solution with buffer (e.g., 100 mM ammonium formate) | Aqueous component of the mobile phase. nih.gov |

| Mobile Phase B | Acetonitrile with additives (e.g., acetonitrile:water:formic acid, 95:5:0.3 v/v/v) | Organic component for gradient elution. nih.gov |

| Elution Mode | Gradient Elution | Allows for the separation of compounds with a range of polarities in a single run. nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Effective for protonating the basic nitrogen atoms in the analyte. nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions. nih.gov |

When this compound or its derivatives are part of complex matrices, such as in biological samples or during process monitoring of a chemical synthesis, more advanced separation techniques are required. These methods aim to enhance resolution, increase peak capacity, and handle challenging separations, such as those involving chiral centers or closely related impurities.

Chiral Chromatography: The structure of this compound itself is not chiral. However, if it is used as a building block in the synthesis of more complex molecules, or if derivatives are created that introduce a stereocenter, the separation of the resulting enantiomers or diastereomers becomes critical. Chiral HPLC is the benchmark technique for this purpose. researchgate.net The separation of enantiomers of morpholino-derivatives has been successfully achieved using chiral stationary phases (CSPs) based on macrocyclic antibiotics, such as teicoplanin. researchgate.net These CSPs offer multiple chiral recognition sites, enabling the resolution of racemic mixtures into their individual enantiomers. researchgate.net The development of such a method involves screening different CSPs and optimizing the mobile phase, which often consists of a mixture of alcohols, acetonitrile, and acidic/basic modifiers to control the interaction between the analyte and the stationary phase. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC): UPLC represents a significant advancement over traditional HPLC, utilizing columns packed with sub-2 µm particles. measurlabs.com This results in markedly higher efficiency, resolution, and speed. A UPLC-MS/MS method provides a powerful platform for analyzing acylglycines and other amino acid derivatives in complex biological samples like urine, offering high sensitivity and the ability to generate disease-specific metabolic patterns. nih.gov The rapid analysis times, typically under 10 minutes, make it suitable for high-throughput screening in research settings. measurlabs.com

Multi-dimensional Chromatography: For exceptionally complex samples, one-dimensional chromatography may not provide sufficient resolving power. Two-dimensional liquid chromatography (2D-LC) offers a solution by combining two different separation mechanisms (e.g., HILIC and reversed-phase) in a single analysis. This approach dramatically increases peak capacity and allows for the resolution of components that would otherwise co-elute.

Vii. Future Directions in Fundamental Research on 2 Morpholinoethyl Glycine

Exploration of Novel Biological Roles beyond Protease Inhibition

The structural motifs present in (2-Morpholinoethyl)glycine, namely the morpholine (B109124) ring and the glycine (B1666218) backbone, are individually associated with a wide array of biological activities. Glycine itself is a key neurotransmitter and a fundamental building block for proteins. nih.govnih.gov The morpholine heterocycle is a privileged structure in medicinal chemistry, found in numerous approved drugs and bioactive molecules, prized for its favorable physicochemical and metabolic properties. semanticscholar.orgresearchgate.net Future research should therefore aim to explore biological activities of this compound derivatives that extend beyond their traditionally investigated roles, such as in protease inhibition.

Investigations could focus on its potential as a modulator of receptors and ion channels, given the prevalence of the morpholine moiety in neurologically active compounds. Furthermore, its unique combination of a secondary amine, an ether linkage, and a carboxylic acid suggests potential roles as a linker molecule in the development of proteolysis-targeting chimeras (PROTACs) or other bifunctional molecules designed to bring two proteins into proximity. Systematic screening against a broad panel of biological targets could uncover unexpected activities, opening new avenues for therapeutic development.

Development of Advanced Synthetic Methodologies for Complex Structures

The efficient and stereoselective synthesis of complex molecules containing the this compound core is a critical area for future research. While the fundamental components are readily available, the development of novel synthetic routes that allow for precise control over the assembly of intricate derivatives is paramount. Future work should focus on creating robust and scalable synthetic strategies to generate diverse libraries of this compound analogs.

This could involve the application of modern synthetic techniques such as flow chemistry for rapid optimization and production, as well as the use of advanced catalytic methods to introduce chiral centers with high enantioselectivity. The development of orthogonal protecting group strategies would also be invaluable for the selective modification of different parts of the molecule, enabling the construction of highly functionalized and complex structures for biological evaluation.

Integration with Artificial Intelligence and Machine Learning for De Novo Design

The convergence of artificial intelligence (AI) and medicinal chemistry presents a transformative opportunity for the exploration of the chemical space around this compound. nih.govarxiv.org Generative AI models, including recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on existing chemical data to design novel molecules with desired physicochemical and biological properties. nih.govmdpi.com

Future research should leverage these de novo design approaches to create virtual libraries of this compound derivatives with predicted activity against specific biological targets. bohrium.com Machine learning models can be developed to predict absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, allowing for the prioritization of the most promising candidates for synthesis and experimental testing. This integration of AI will significantly accelerate the discovery of new bioactive compounds based on the this compound scaffold.

Elucidation of Broader Mechanistic Principles in Biomimetic Chemistry

The unique structural features of this compound make it an intriguing tool for probing fundamental principles in biomimetic chemistry. Its combination of a flexible ether-linked side chain and a peptide-like backbone could allow it to serve as a simplified mimic of more complex biological recognition motifs.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for (2-Morpholinoethyl)glycine, and how can reaction conditions be optimized for yield?

- Methodology : Synthesis typically involves reductive amination or coupling reactions, with careful control of temperature, solvent polarity, and stoichiometry. For example, one-pot reductive amination protocols (as seen in morpholinoethyl derivatives) require precise pH adjustments and catalyst selection (e.g., NaBH₃CN) . Optimization can be achieved via Design of Experiments (DoE) to evaluate factors like reaction time (6–24 hrs) and solvent systems (e.g., THF vs. DMF). Thin-layer chromatography (TLC) or HPLC can monitor intermediate formation .

Q. How should researchers validate the structural identity and purity of synthesized this compound?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm functional groups (e.g., morpholine ring protons at δ 2.4–3.5 ppm) and mass spectrometry (MS) for molecular ion verification. High-resolution MS (HRMS) ensures exact mass matching. Purity assessment via HPLC (≥95% by UV detection at 210 nm) is critical, with column selection (C18 vs. HILIC) tailored to compound polarity .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodology : Use ultra-performance liquid chromatography (UPLC) coupled with tandem MS (MS/MS) for sensitivity in complex samples. For example, a C18 column with a gradient elution (0.1% formic acid in water/acetonitrile) can separate morpholinoethyl derivatives from endogenous compounds. Internal standards (e.g., deuterated glycine analogs) improve quantification accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different experimental models?

- Methodology : Conduct meta-analyses to identify confounding variables (e.g., cell line variability, assay sensitivity). For in vitro vs. in vivo discrepancies, evaluate pharmacokinetic parameters (e.g., metabolic stability via liver microsomes) and tissue distribution. Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm target engagement .

Q. What strategies optimize the solubility and stability of this compound in aqueous buffers for long-term studies?